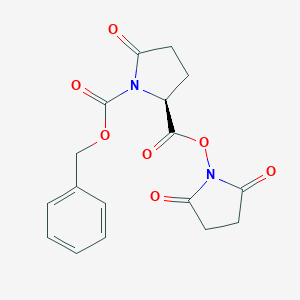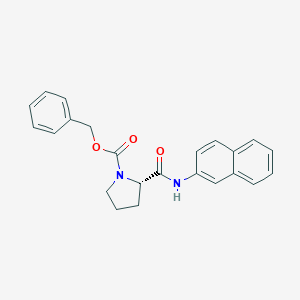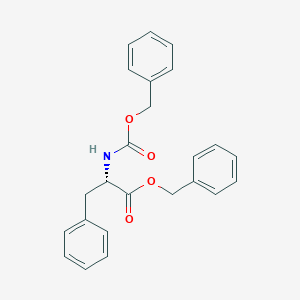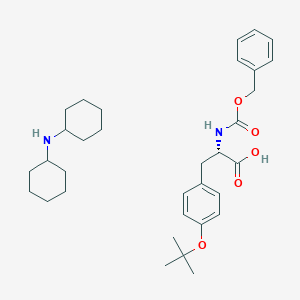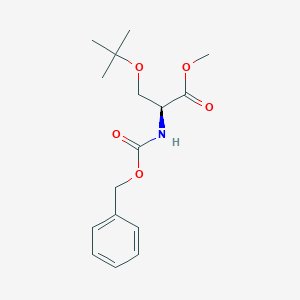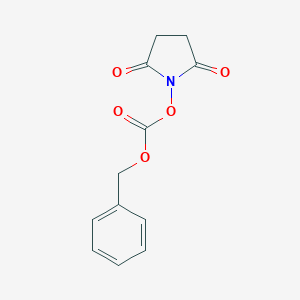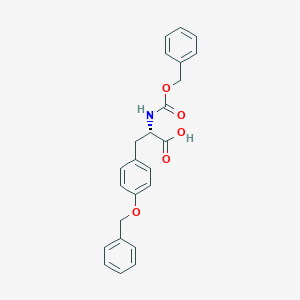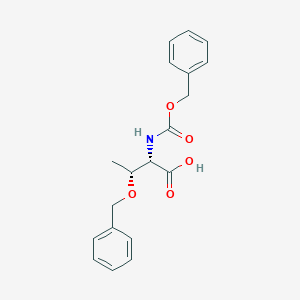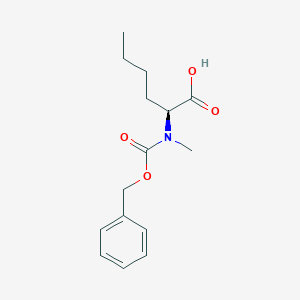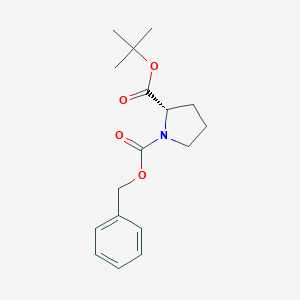
(S)-1-苄基 2-叔丁基吡咯烷-1,2-二羧酸酯
描述
“(S)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 16881-39-3 . It has a molecular weight of 305.37 and its linear formula is C17H23NO4 .
Physical And Chemical Properties Analysis
“(S)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate” is a solid at room temperature . It has a boiling point of 51°C at 1 mmHg and a melting point of 45°C . It should be stored in a sealed container in a dry environment at 2-8°C .科学研究应用
Application in Peptide Synthesis
Field
Biochemistry and Organic Chemistry
Summary of the Application
Proline and its derivatives, such as N-Carbobenzoxy-L-proline tert-Butyl Ester, play a crucial role in peptide synthesis. They are unique among the twenty natural proteinogenic amino acids as their secondary amine forms a tertiary amide when incorporated into biopolymers, thus preventing hydrogen bond formation . This property allows proline to stabilize peptide secondary structures such as β-turns or polyproline helices .
Methods of Application
The compound is used in the chemical syntheses of 3-substituted proline chimeras, which are tools combining the proline restriction of flexibility together with the information brought by natural amino acids side chains .
Results or Outcomes
The influence of these chimeras on peptide structure has been studied, and they have potential use for peptide syntheses and as tools for SAR studies of biologically active peptides and the development of secondary structure mimetics .
Use as Protecting Groups in Organic Synthesis
Field
Summary of the Application
The tert-butyl ester group in compounds like N-Carbobenzoxy-L-proline tert-Butyl Ester is often used as a protecting group in organic synthesis .
Methods of Application
The tert-butyl ester group can be added to sensitive functional groups to protect them from unwanted reactions during synthesis. After the desired reactions have been carried out, the protecting group can be removed under specific conditions .
Results or Outcomes
The use of tert-butyl esters as protecting groups has been shown to improve the efficiency and selectivity of many organic synthesis reactions .
Application in Intracellular Oxygen Sensing
Field
Biochemistry and Cellular Biology
Summary of the Application
The compound has been used in the development of ratiometric molecular probes for intracellular oxygen sensing . These probes are designed to exhibit dual emission with good spectral separation, and their ratios show excellent oxygen responses .
Methods of Application
The compound is used in the synthesis of these probes, which are then internalized into living cells. The emission spectra of the probes can be obtained using a conventional microplate reader .
Results or Outcomes
The probes have been shown to be effective for sensing oxygen levels in living cells, with the ratio of emission intensities under hypoxic and normoxic conditions providing a measure of the oxygen level .
Use in Solid-Phase Peptide Synthesis
Field
Biochemistry and Organic Chemistry
Summary of the Application
The tert-butyl ester group in compounds like N-Carbobenzoxy-L-proline tert-Butyl Ester is often used in solid-phase peptide synthesis .
Methods of Application
The compound can be used as a building block in the synthesis of peptides on a solid support. The tert-butyl ester group serves as a protecting group for the carboxyl group of the amino acid during synthesis .
Results or Outcomes
The use of tert-butyl esters as protecting groups in solid-phase peptide synthesis has been shown to improve the efficiency and selectivity of the synthesis process .
Application in Ring-Opening Polymerization
Field
Methods of Application
The compound is used in the synthesis of these polymers, which are then used in various applications. The ring-opening polymerization of ProNCA is facilitated by water, which significantly lowers the energy barrier of the chain propagation .
Results or Outcomes
The process affords well-defined PLP as polyproline II helices in 2–5 minutes and almost-quantitative yields. This work provides a simple solution to a long-standing problem in PLP synthesis .
Use in the Development of Proline Chimeras
Summary of the Application
The compound has been used in the chemical syntheses of 3-substituted proline chimeras, which are tools combining the proline restriction of flexibility together with the information brought by natural amino acids side chains .
Methods of Application
The compound is used in the synthesis of these chimeras, which are then used in various applications. These chimeras have potential use for peptide syntheses and as tools for SAR studies of biologically active peptides and the development of secondary structure mimetics .
安全和危害
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
1-O-benzyl 2-O-tert-butyl (2S)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-15(19)14-10-7-11-18(14)16(20)21-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULMZZGGALAOLR-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate | |
CAS RN |
16881-39-3 | |
| Record name | 2-(1,1-Dimethylethyl) 1-(phenylmethyl) (2S)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16881-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-benzyl 2-(tert-butyl) (S)-pyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





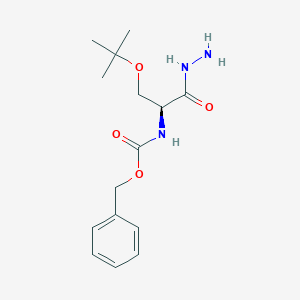
![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)
